molecular formula C5H7BrO B104821 2-Bromo-1-cyclopropylethanone CAS No. 69267-75-0

2-Bromo-1-cyclopropylethanone

Cat. No.: B104821
CAS No.: 69267-75-0
M. Wt: 163.01 g/mol
InChI Key: WCCCDMWRBVVYCQ-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclopropylethanone is an organic compound with the molecular formula C5H7BrO. It is a brominated derivative of cyclopropyl ketone and is characterized by the presence of a bromine atom attached to the ethanone group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-1-cyclopropylethanone can be achieved through the bromination of cyclopropyl ethanone. One common method involves the reaction of bromoacetic acid with cyclopropyl chloroacetate, followed by deprotection to yield the target product .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in the presence of a solvent such as chloroform or ethyl acetate, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-cyclopropylethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Cyclopropyl derivatives with different functional groups.

    Reduction: Cyclopropyl alcohols.

    Oxidation: Cyclopropyl carboxylic acids.

Scientific Research Applications

2-Bromo-1-cyclopropylethanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-cyclopropylethanone involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds. The carbonyl group can participate in various reactions, including reduction and oxidation, to form different products. The compound’s reactivity is influenced by the strain in the cyclopropyl ring, which makes it more reactive compared to other ketones .

Comparison with Similar Compounds

  • 1-Bromopinacolone
  • 2-Bromophenylacetic acid
  • Cyclopropyl phenyl ketone
  • 3-Bromo-2-butanone
  • 1-Adamantyl bromomethyl ketone

Comparison: 2-Bromo-1-cyclopropylethanone is unique due to the presence of the cyclopropyl ring, which imparts strain and increases its reactivity. Compared to other brominated ketones, it has distinct reactivity patterns and is used in specific synthetic applications where the cyclopropyl group is advantageous .

Properties

IUPAC Name

2-bromo-1-cyclopropylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c6-3-5(7)4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCCDMWRBVVYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448325
Record name 2-bromo-1-cyclopropylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69267-75-0
Record name 2-bromo-1-cyclopropylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-cyclopropylethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Bromo-1-cyclopropylethanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX2S6XG85K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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